molecular formula C36H24Cl2N6Ru B1604851 1,10-Phenanthroline; ruthenium(2+); dichloride CAS No. 23570-43-6

1,10-Phenanthroline; ruthenium(2+); dichloride

Cat. No. B1604851
CAS RN: 23570-43-6
M. Wt: 712.6 g/mol
InChI Key: UWXWBVKIJZGXQL-UHFFFAOYSA-L
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Description



  • 1,10-Phenanthroline is a heterocyclic organic compound with the formula C₁₂H₈N₂ . It consists of a planar aromatic ring containing two nitrogen atoms.

  • Ruthenium(II) dichloride refers to a ruthenium complex with two chloride ligands. In this case, it is combined with 1,10-phenanthroline.





  • Synthesis Analysis



    • The synthesis of this complex involves coordinating ruthenium with 1,10-phenanthroline ligands in the presence of chloride ions.





  • Molecular Structure Analysis



    • The complex has a tris(1,10-phenanthroline)ruthenium(II) core with two chloride ligands.

    • The 1,10-phenanthroline ligands provide π-bonding to the ruthenium center.





  • Chemical Reactions Analysis



    • The complex can undergo redox reactions, making it useful as a redox indicator .

    • It can also participate in photocatalytic reactions due to its luminescent properties.





  • Physical And Chemical Properties Analysis



    • The complex is sensitive to oxygen and can be used for oxygen detection .

    • It has a strong absorption peak around 455 nm and luminescence around 613 nm .




  • Scientific Research Applications

    Photochemical and Ligand Exchange Studies

    Research has shown that ruthenium(II) complexes containing 1,10-phenanthroline exhibit interesting photochemical properties. For instance, a study highlighted a ruthenium(II) complex with a 1,10-phenanthroline unit and a terpyridine fragment, which demonstrated that the coordination and decoordination of a benzonitrile group can be induced both thermally and photochemically in an acetone-water mixture (Schofield et al., 2003). Similarly, another study focused on the photochemical expulsion of a Ru(phen)2 unit from a macrocyclic receptor and its thermal re-coordination, showcasing efficient and quantitative processes (Collin et al., 2001).

    Sensing Applications

    Ruthenium(II) complexes have been utilized in sensing applications. A notable example includes the use of a luminescent iridium phenanthroline crown ether complex for the detection of silver(I) ions in aqueous media. The study demonstrated a significant luminescence enhancement in the presence of Ag+, suggesting potential applications in chemosensing (Schmittel & Lin, 2007).

    Stabilization of Gold Nanoparticles

    The 1,10-phenanthroline and 1,10-phenanthroline-terminated ruthenium(II) complex have been reported to stabilize and functionalize gold nanoparticles (Au-NPs). This study highlighted the interaction between the nitrogen atoms of phen and the surface of Au-NPs, allowing for reversible aqueous-organic phase transfer processes, which could be pivotal in the development of novel nanomaterials (Mayer, Dumas, & Sécheresse, 2008).

    Photodynamic Therapy (PDT) and Photosensitization

    Ruthenium(II) complexes have been explored as photosensitizers for photodynamic therapy and photosensitization of nanocrystalline TiO2 films. For example, a study demonstrated the high efficiency of a ruthenium(II) complex containing carboxylated 1,10-phenanthroline in photosensitizing nanocrystalline TiO2 electrode, achieving significant solar-to-electric power conversion efficiency, which underscores its potential in renewable energy applications (Sugihara et al., 1998).

    DNA Interaction and Medicinal Applications

    Studies have also examined the interaction of ruthenium(II) complexes with DNA and their medicinal applications. One research focused on non-covalent DNA binding and cytotoxicity of mixed-ligand ruthenium(II) complexes, which provides insights into their potential therapeutic applications (Rajendiran et al., 2008).

    Safety And Hazards



    • The compound is considered hazardous due to its acute oral toxicity and potential effects on the kidneys .




  • Future Directions



    • Further research could explore its applications in optical oxygen sensors , oxygen imaging , and photocatalysis .




    properties

    IUPAC Name

    1,10-phenanthroline;ruthenium(2+);dichloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/3C12H8N2.2ClH.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UWXWBVKIJZGXQL-UHFFFAOYSA-L
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Ru+2]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C36H24Cl2N6Ru
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Related CAS

    22873-66-1 (Parent)
    Record name Tris(1,10-phenanthroline)ruthenium dichloride
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023570436
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

    DSSTOX Substance ID

    DTXSID20946355
    Record name Ruthenium(2+) chloride--1,10-phenanthroline (1/2/3)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20946355
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    712.6 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1,10-Phenanthroline; ruthenium(2+); dichloride

    CAS RN

    23570-43-6
    Record name Tris(1,10-phenanthroline)ruthenium dichloride
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023570436
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Ruthenium(2+) chloride--1,10-phenanthroline (1/2/3)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20946355
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name tris(1,10-phenanthroline); dichlororuthenium
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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